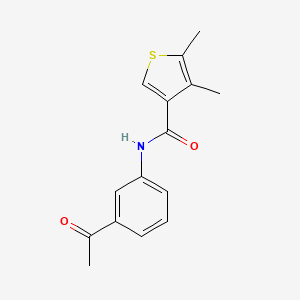

N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

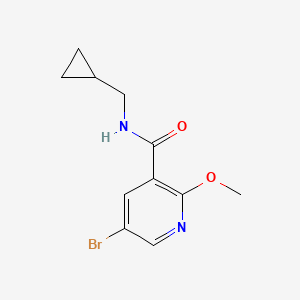

“N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with two methyl groups at the 4 and 5 positions. The 3 position of the thiophene ring is connected to a carboxamide group, which in turn is connected to a 3-acetylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, the carboxamide group, and the 3-acetylphenyl group . These groups could potentially participate in various chemical reactions depending on the conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring could potentially make the compound aromatic and relatively stable .

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Molecular Geometry Optimization

Crystalline organic compounds like N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide are pivotal in structural analysis and molecular geometry optimizations. One study detailed the structural analysis of a similar compound, N-(4-acetylphenyl)quinoline-3-carboxamide, highlighting its crystallization in the monoclinic system and packing primarily controlled by N–H•••O and C–H•••O hydrogen bond interactions. Molecular geometry optimizations conducted using the DFT method at the B3LYP/6-31G+(d,p) level of theory emphasized the significance of these compounds in theoretical studies and their alignment with experimental spectra (Polo-Cuadrado et al., 2021).

Synthesis of Derivatives and Anticancer Activity

Compounds structurally related to N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide have been central in the synthesis of derivatives with potential anticancer activity. For instance, derivatives of 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide were synthesized and showed good inhibitory activity against various cell lines, particularly those products containing thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).

Synthesis and Characterization in Drug Design

These compounds also play a crucial role in drug design, where their synthesis and characterization are essential steps. A study synthesized 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides and conducted biological evaluation and molecular docking studies, indicating their potential in the medical field (Talupur et al., 2021).

Crystal Structure and Hirshfeld Surface Analysis

The detailed study of the crystal structure and Hirshfeld surface analysis of compounds like N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide provides deep insights into their intermolecular interactions, stability, and potential applications in various scientific fields, as demonstrated in a study on a similar compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide (Prabhuswamy et al., 2016).

Wirkmechanismus

Target of Action

The primary targets of N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The specific mode of action of N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide Related compounds, such as indole derivatives, are known to interact with their targets, leading to various changes in cellular functions . The interaction often involves binding to the target receptor, which can trigger a series of biochemical reactions.

Biochemical Pathways

The exact biochemical pathways affected by N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide Similar compounds, such as indole derivatives, are known to influence a variety of biological pathways . These pathways can lead to various downstream effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide A related compound, n-(3-acetylphenyl)-n-methylacetamide, has been reported to have high gi absorption and is bbb permeant . These properties can significantly impact the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide Related compounds, such as indole derivatives, are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c1-9-11(3)19-8-14(9)15(18)16-13-6-4-5-12(7-13)10(2)17/h4-8H,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYDUJNJCRFCDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1C(=O)NC2=CC=CC(=C2)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2589852.png)

![Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2589856.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide](/img/structure/B2589860.png)

amine](/img/structure/B2589863.png)

![2-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2589864.png)

![1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2589872.png)

![N-(4-chloro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2589874.png)